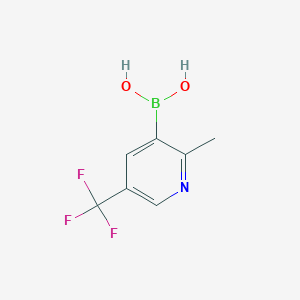
(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field . It is slightly soluble in water .
Synthesis Analysis
The primary method for the synthesis of boronic acids, such as “this compound”, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular formula of “this compound” is C6H5BF3NO2 . Its molecular weight is 190.916 g/mol . The InChI Key is BNTIPMNMTIAWIW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is slightly soluble in water . It should be stored in a cool, dry place in a tightly closed container, with adequate ventilation, and away from oxidizing agents .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Process : The synthesis process for similar boronic acids, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, has been explored, emphasizing the optimization of reaction conditions and product purity (Liu Guoqua, 2014).
Colorimetric Sensing : Pyridinium boranes, related to the compound , have been utilized for colorimetric turn-on sensing of fluoride ions, demonstrating potential in chemical detection applications (Wade & Gabbaï, 2009).
Complex Formation : Research on complexes involving similar boronic acids with nitrogen-containing compounds has been conducted, highlighting their reactivity and potential in metallocene activation (Focante et al., 2006).
Chemical Reactivity and Applications
Reactivity Studies : The reactivity of pyridinium boronic acids, similar to the compound , has been analyzed, providing insights into their chemical behavior and potential as organoboron-based chemosensors (Iwatsuki et al., 2012).
Novel Synthesis Methods : Studies on the synthesis of novel halopyridinylboronic acids, including methods relevant to the compound , have been conducted to facilitate the creation of new pyridine libraries (Bouillon et al., 2002; Bouillon et al., 2003).
Suzuki Cross-Coupling Reactions : Research into the use of pyridylboronic acids in Suzuki–Miyaura cross-coupling reactions, which is pertinent to the compound , has been conducted to create functionalized heteroarylpyridine derivatives (Smith et al., 2008).
Optical Sensing Applications : The development of optical sensors based on pyridine–boron trifluoride complexes, closely related to the compound of interest, for detecting trace amounts of water in acetonitrile has been explored (Tsumura et al., 2020).
Electrolyte Additives for Batteries : Pyridine-Boron Trifluoride complexes have been developed as novel electrolyte additives for lithium-ion batteries, demonstrating significant potential in high-voltage/high-temperature applications (Nie et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound (2-Methyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s stability and readiness for preparation suggest it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key method for creating complex organic compounds .
Action Environment
The action of the compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are exceptionally mild and tolerant of various functional groups, which contributes to the success of the reaction . The compound is also generally environmentally benign .
Propiedades
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-6(8(13)14)2-5(3-12-4)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJILMIUARIVXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1C)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B2816290.png)
![1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide](/img/structure/B2816291.png)
![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2816292.png)

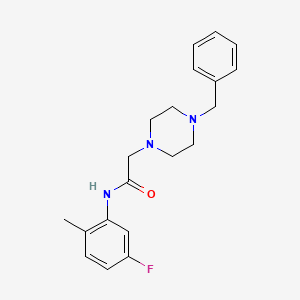
![(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2816297.png)

![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2816303.png)
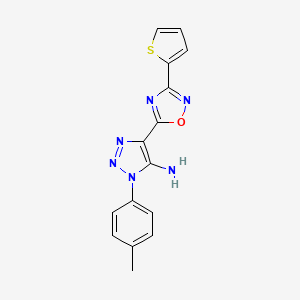

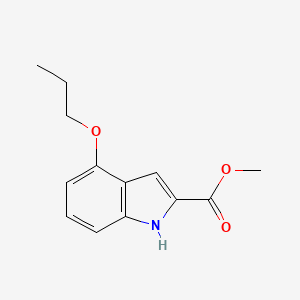
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816307.png)
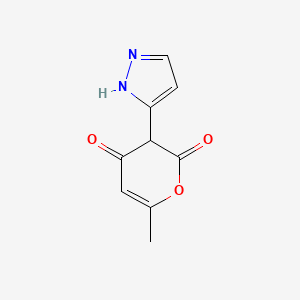
![3-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2816311.png)
